molecular formula C42H84N2O12 B8104203 Amino-PEG9-amido-C16-Boc

Amino-PEG9-amido-C16-Boc

Cat. No.: B8104203
M. Wt: 809.1 g/mol
InChI Key: HLSCTMBTRLXERQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG9-amido-C16-Boc involves the conjugation of a PEG chain with an amino group and a heptadecanoic acid derivative. The reaction typically starts with the activation of the carboxyl group of the heptadecanoic acid derivative, followed by the coupling with the amino-PEG9 chain. The final step involves the protection of the amino group with a t-butyl ester (Boc) group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batches, with each batch undergoing rigorous testing for purity and stability .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG9-amido-C16-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amino-PEG9-amido-C16-Boc is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Amino-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, bringing them into proximity and facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG9-amido-C16-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective in the synthesis of PROTACs. Its specific structure allows for efficient degradation of target proteins, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84N2O12/c1-42(2,3)56-41(46)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(45)44-21-23-48-25-27-50-29-31-52-33-35-54-37-39-55-38-36-53-34-32-51-30-28-49-26-24-47-22-20-43/h4-39,43H2,1-3H3,(H,44,45)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSCTMBTRLXERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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